1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one
Overview
Description
1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one is a useful research compound. Its molecular formula is C9H18N4O and its molecular weight is 198.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antibacterial Activity
- Novel derivatives of 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one demonstrated significant antibacterial and antifungal activities, comparing favorably with standard drugs (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Antiviral Activity
- Specific derivatives were synthesized and evaluated for their anti-HIV-1 and anti-HIV-2 activity, showing promise in developing new non-nucleoside reverse transcriptase inhibitors (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
Anticancer Activity
- Certain derivatives exhibited potent in vitro anticancer activities, with some compounds showing significant efficacy against human cancer cell lines, indicating potential as future anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Anti-inflammatory Properties
- Synthesized derivatives showed promising anti-inflammatory effects, with specific compounds demonstrating significant activity in vitro and in vivo models (Ahmed, Molvi, & Khan, 2017).
Pharmaceutical Development
- These compounds were also explored for their potential in the treatment of conditions such as depression, anxiety, and pain management, with specific derivatives showing favorable profiles for further clinical investigations (Cimarosti et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
1-(2-piperazin-1-ylethyl)imidazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4O/c14-9-11-3-6-13(9)8-7-12-4-1-10-2-5-12/h10H,1-8H2,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVFKQKYSDYXNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN2CCNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557447 | |
Record name | 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40557447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104087-61-8 | |
Record name | 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40557447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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